molecular formula C11H7F3N2 B3132938 2-(4-(Trifluoromethyl)phenyl)pyrazine CAS No. 380626-88-0

2-(4-(Trifluoromethyl)phenyl)pyrazine

Cat. No. B3132938
M. Wt: 224.18 g/mol
InChI Key: QLIZFCCVOYTJQJ-UHFFFAOYSA-N
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Patent
US07638629B2

Procedure details

The pyrazine from Step 1 (13 g, 0.058 mol) was dissolved in acetic acid (100 mL) and palladium acetate added. This mixture was hydrogenated at 45 psi for 4 h., then filtered to remove catalyst and the filtrate concentrated in vacuo to give the product as brown solid. 1H NMR (500 MHz, CD3OD): δ 1.98 (6H, s), 2.93 (1H, t, J 11.9), 3.03-3.15 (2H, m), 3.26-3.32 (3H, m), 4.09 (1H, dd, J 2.7, 11.2), 7.65 (2H, d, J 8.3), 7.72 (2H, d, J 8.2).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[N:13][CH:12]=[CH:11][N:10]=2)=[CH:5][CH:4]=1>C(O)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][NH:13][CH2:12][CH2:11][NH:10]2)=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=NC=CN=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1NCCNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.